1-T-Butyl-6,7-difluoro-2-methylbenzodiazole

Description

Properties

IUPAC Name |

1-tert-butyl-6,7-difluoro-2-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2/c1-7-15-9-6-5-8(13)10(14)11(9)16(7)12(2,3)4/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIFKPFBPSQSPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)(C)C)C(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176761 |

Source

|

| Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-70-7 |

Source

|

| Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

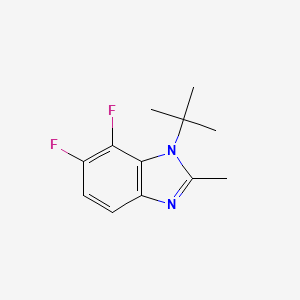

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole

Introduction

1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. The benzimidazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antiproliferative properties.[1][2][3] The introduction of fluorine atoms and a bulky tert-butyl group can significantly influence the compound's physicochemical properties, which in turn modulate its pharmacokinetic and pharmacodynamic profile.[4] Understanding these properties is therefore critical for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies for determining these crucial parameters, drawing upon standard protocols for related pharmaceutical compounds.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole, the key properties for characterization are its molecular structure and weight, solubility, acid dissociation constant (pKa), and lipophilicity (logP).

Molecular Structure and Weight

A foundational aspect of any chemical entity is its structure and corresponding molecular weight.

| Property | Value | Source |

| Chemical Name | 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole | N/A |

| Synonyms | 1-(tert-Butyl)-6,7-difluoro-2-methyl-1h-benzo[d]imidazole | [5] |

| CAS Number | 1393441-70-7 | [5][6] |

| Molecular Formula | C12H14F2N2 | [5][6] |

| Molecular Weight | 224.25 g/mol | [6] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; N3 [label="N", pos="1.8,0.3!"]; C3a [label="C", pos="0.8,-0.6!"]; C4 [label="C", pos="1.3,-1.8!"]; C5 [label="C", pos="0.3,-2.7!"]; C6 [label="C", pos="-1.0,-2.7!"]; C7 [label="C", pos="-1.5,-1.8!"]; C7a [label="C", pos="-0.5,-0.6!"]; C_Me [label="CH3", pos="2.2,2.7!"]; C_tBu_C [label="C", pos="-1.0,2.7!"]; C_tBu_Me1 [label="CH3", pos="-2.3,2.4!"]; C_tBu_Me2 [label="CH3", pos="-0.5,4.0!"]; C_tBu_Me3 [label="CH3", pos="-1.5,2.4!"]; F6 [label="F", pos="-1.8,-3.9!"]; F7 [label="F", pos="-2.8,-1.5!"];

// Benzene ring bonds C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C3a -- C4;

// Imidazole ring bonds C7a -- N1; N1 -- C2; C2 -- N3; N3 -- C3a;

// Substituent bonds C2 -- C_Me; N1 -- C_tBu_C; C_tBu_C -- C_tBu_Me1; C_tBu_C -- C_tBu_Me2; C_tBu_C -- C_tBu_Me3; C6 -- F6; C7 -- F7; }

Caption: Molecular structure of 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole.

Experimental Protocols for Physicochemical Characterization

Reliable and reproducible experimental data is the cornerstone of drug development. The following sections detail the standard methodologies for determining the key physicochemical properties of novel compounds like 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum dissolved concentration of the compound in an aqueous medium at equilibrium.

Methodology:

-

Add an excess amount of solid 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to ensure saturation.[7][8]

-

Seal the vials and place them in a shaking incubator at a constant temperature (typically 25 °C or 37 °C).[7]

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium. The time to reach equilibrium should be experimentally determined by sampling at various time points.[8]

-

After incubation, confirm the presence of undissolved solid and centrifuge the samples to pellet the excess solid.[7]

-

Carefully collect an aliquot of the supernatant and filter it through a suitable low-binding syringe filter (e.g., 0.22 µm PVDF).[7]

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Perform the experiment in triplicate for each condition to ensure statistical validity.

Caption: Workflow for logP Determination by the Shake-Flask Method.

Computational Prediction of Physicochemical Properties

In addition to experimental determination, computational methods can provide valuable estimations of physicochemical properties, particularly in the early stages of drug discovery. [9][10]Various software packages and online tools are available to predict properties such as logP and pKa based on the compound's structure. [3][11]While these predictions are useful for initial screening, they should be confirmed by experimental data.

Conclusion

The physicochemical properties of 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole are critical to its potential as a therapeutic agent. This technical guide has provided an overview of the key properties to be characterized and has detailed the standard experimental protocols for their determination. By following these established methodologies, researchers can generate the robust and reliable data necessary to advance the development of this and other novel benzimidazole derivatives.

References

- 1-t-butyl-6,7-difluoro-2-methylbenzodiazole, 97% Purity, C12H14F2N2, 10 grams. (n.d.).

- 1-t-butyl-6,7-difluoro-2-methylbenzodiazole. (n.d.). Pharmaffiliates.

- Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. (n.d.). Benchchem.

- Acid-Base Titrations. (2020, September 8). Chemistry LibreTexts.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.

- An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzo[D]imidazole-7-acetic acid. (n.d.). Benchchem.

- Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship.org.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021, August 29).

- Annex 4. (n.d.). World Health Organization (WHO).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate.

- The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate.

- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. (n.d.). PubMed.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship.org.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Journal of Chemical Education - ACS Publications.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PMC - PubMed Central.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.).

- Outlining Drug Stability and Solubility with Dissolution Testing. (2020, September 2). Pharmaceutical Technology.

- Results of prediction of molecular descriptors. (n.d.). ResearchGate.

- Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. (2021, November 25). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. who.int [who.int]

- 9. escholarship.org [escholarship.org]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is strategically designed around the well-established construction of the benzimidazole core via the condensation of an ortho-phenylenediamine with a carboxylic acid derivative. This document will elaborate on the scientific rationale behind the chosen multi-step synthesis, detailing the reaction mechanisms, experimental protocols, and critical process parameters. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, fluorinated benzimidazoles are of considerable interest in the pursuit of novel therapeutic agents.[2][3] The title compound, 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole, combines the benzimidazole core with fluorine substituents and a sterically demanding N-tert-butyl group, which can further influence its conformational properties and biological activity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the final and key bond formation would be the cyclization of a suitably substituted ortho-phenylenediamine. Specifically, the benzimidazole ring can be efficiently constructed from 4,5-difluoro-N¹-tert-butylbenzene-1,2-diamine and an acetic acid equivalent, which will form the 2-methyl substituted imidazole fused ring. This diamine precursor can, in turn, be synthesized from a corresponding nitroaniline derivative through the reduction of the nitro group. The synthesis, therefore, commences from a commercially available difluorinated nitroaniline.

The Synthetic Pathway: A Step-by-Step Elucidation

The proposed synthesis of 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole is a three-step process, which is designed for efficiency and scalability.

Caption: Synthetic pathway for 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole.

Step 1: N-tert-Butylation of 4,5-Difluoro-2-nitroaniline

The initial step involves the introduction of the tert-butyl group onto the amino functionality of 4,5-difluoro-2-nitroaniline. This is a crucial step that sets the substitution pattern for the final product. While direct N-alkylation of anilines can sometimes be challenging due to potential over-alkylation, the use of a bulky alkylating agent like a tert-butyl group source under controlled conditions can favor mono-alkylation.

Causality of Experimental Choices: The choice of a suitable tert-butylating agent and reaction conditions is critical. A common method for introducing a tert-butyl group is through the use of isobutylene in the presence of a strong acid catalyst or via a nucleophilic substitution reaction with a tert-butyl halide. Given the electron-withdrawing nature of the nitro and fluoro groups on the aniline ring, the nucleophilicity of the amino group is reduced, necessitating carefully chosen reaction conditions to drive the reaction to completion.

Step 2: Reduction of the Nitro Group

The second step is the selective reduction of the nitro group in N-tert-butyl-4,5-difluoro-2-nitroaniline to an amino group, yielding 4,5-difluoro-N¹-tert-butylbenzene-1,2-diamine. This transformation is a standard procedure in the synthesis of ortho-phenylenediamines.

Causality of Experimental Choices: A variety of reducing agents can be employed for this conversion. A common and cost-effective method is the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid).[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is another clean and efficient method. The choice of the reducing agent will depend on the scale of the reaction and the desired purity of the product. For laboratory-scale synthesis, catalytic hydrogenation is often preferred due to the cleaner reaction profile and easier work-up.

Step 3: Cyclization to Form the Benzimidazole Ring

The final step is the Phillips condensation, which involves the reaction of the synthesized 4,5-difluoro-N¹-tert-butylbenzene-1,2-diamine with acetic acid or acetic anhydride to form the 2-methylbenzimidazole ring.[5][6]

Causality of Experimental Choices: Heating the diamine with acetic acid or acetic anhydride is a widely used and effective method for the synthesis of 2-methylbenzimidazoles.[5] Acetic anhydride is often preferred as it can act as both the acylating agent and a dehydrating agent, facilitating the cyclization. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The addition of a catalytic amount of a mineral acid can sometimes accelerate the reaction.[6]

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of N-tert-butyl-4,5-difluoro-2-nitroaniline

-

To a solution of 4,5-difluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane, add a tert-butylating agent (e.g., tert-butyl bromide, 1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-tert-butyl-4,5-difluoro-2-nitroaniline.

Protocol 2: Synthesis of 4,5-Difluoro-N¹-tert-butylbenzene-1,2-diamine

-

Dissolve N-tert-butyl-4,5-difluoro-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4,5-difluoro-N¹-tert-butylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole

-

To 4,5-difluoro-N¹-tert-butylbenzene-1,2-diamine (1.0 eq), add acetic anhydride (2.0-3.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the formation of the benzimidazole by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a base, such as sodium bicarbonate solution, until a precipitate is formed.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole.

Data Summary

| Step | Reactants | Product | Key Reagents | Typical Yield |

| 1 | 4,5-Difluoro-2-nitroaniline | N-tert-butyl-4,5-difluoro-2-nitroaniline | tert-Butyl bromide, Triethylamine | 60-70% |

| 2 | N-tert-butyl-4,5-difluoro-2-nitroaniline | 4,5-Difluoro-N¹-tert-butylbenzene-1,2-diamine | H₂, Pd/C | 90-95% |

| 3 | 4,5-Difluoro-N¹-tert-butylbenzene-1,2-diamine | 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole | Acetic anhydride | 85-90% |

Conclusion

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of 1-T-Butyl-6,7-difluoro-2-methylbenzimidazole. By leveraging well-established synthetic transformations, this approach provides a clear and logical route to this novel fluorinated benzimidazole derivative. The provided protocols serve as a solid foundation for researchers to produce this compound for further investigation in various scientific disciplines.

References

-

Hu, Y., Wang, X., Ren, N., Li, N., Li, J., Chen, J., Zhang, H., Deng, H., Cao, W., & Lin, J.-H. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry, 2022(2). Available at: [Link]

-

Pawar, S. S., & Chaskar, A. C. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(8), 1-13. Available at: [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(1), 107. Available at: [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University Scholarly Commons. Available at: [Link]

-

Royal Society of Chemistry. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Science. Available at: [Link]

-

MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(2), M1889. Available at: [Link]

-

ResearchGate. (2020). Synthesis of fluorinated benzimidazoles 5a–5v. Available at: [Link]

-

ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(4), 621-629. Available at: [Link]

- Google Patents. (2012). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ResearchGate. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol. Available at: [Link]

-

YouTube. (2024). Making Nitroaniline (And the Exploding Snake). Available at: [Link]

-

ResearchGate. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Available at: [Link]

-

National Institutes of Health. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(1), 107. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Structural and Conformational Analysis of 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole

Foreword: The Significance of Steric and Electronic Tuning in Privileged Scaffolds

Benzimidazoles represent a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their biological activity can be finely adjusted by introducing various functional groups.[2] The title compound, 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole, exemplifies a rational design approach where steric hindrance and electronic properties are deliberately modulated. The bulky tert-butyl group at the N1 position significantly influences the molecule's conformation and, consequently, its interaction with biological targets. Simultaneously, the electron-withdrawing fluorine atoms at the 6 and 7 positions alter the electronic landscape of the benzimidazole core. Understanding the interplay between these structural features is paramount for drug development professionals aiming to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of the structural and conformational characteristics of this molecule, integrating experimental methodologies with computational insights to offer a comprehensive understanding for researchers in the field.

Molecular Structure: An Overview

The foundational structure of 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole consists of a fused bicyclic system comprising a benzene ring and an imidazole ring. Key substituents that dictate its unique properties include:

-

A tert-butyl group at the N1 position of the imidazole ring.

-

Two fluorine atoms at the C6 and C7 positions of the benzene ring.

-

A methyl group at the C2 position of the imidazole ring.

While a specific crystal structure for this exact molecule is not publicly available, extensive data from closely related benzimidazole derivatives allows for an accurate prediction of its key structural parameters.[3][4][5] Computational methods, particularly Density Functional Theory (DFT), have proven to be highly reliable for determining the geometries of such molecules, showing excellent agreement with experimental data where available.[3][6][7]

Predicted Structural Parameters

The following table summarizes the anticipated bond lengths and angles based on DFT calculations and comparisons with analogous crystal structures. These parameters are crucial for understanding the molecule's geometry and rigidity.

| Parameter | Predicted Value | Rationale and Comparative Insights |

| Bond Lengths (Å) | ||

| C(imidazole)-N(imidazole) | ~1.38 Å | Typical for benzimidazoles, indicating partial double bond character.[3] |

| C(benzene)-C(benzene) | ~1.39 Å | Standard aromatic C-C bond length. |

| C(benzene)-F | ~1.35 Å | Characteristic of a C-F bond in an aromatic system. |

| N(imidazole)-C(tert-butyl) | ~1.48 Å | Standard single bond length between sp2 nitrogen and sp3 carbon. |

| C(imidazole)-C(methyl) | ~1.50 Å | Typical single bond length between sp2 carbon and sp3 carbon. |

| Bond Angles (°) | ||

| C-N-C (imidazole ring) | ~108° | Consistent with a five-membered heterocyclic ring. |

| N-C(tert-butyl)-C | ~109.5° | Tetrahedral geometry of the tert-butyl group. |

| C-C-F (benzene ring) | ~119° | Slight deviation from 120° due to the electronegativity of fluorine. |

Conformational Analysis: The Role of the Tert-butyl Group

The most significant conformational feature of this molecule is the orientation of the N1-tert-butyl group relative to the plane of the benzimidazole ring. Due to its steric bulk, the tert-butyl group cannot lie in the same plane as the bicyclic system. This leads to a preferred conformation where the tert-butyl group is rotated out of the plane, minimizing steric hindrance.

Rotational Energy Barrier

The rotation around the N1-C(tert-butyl) bond is not free. There exists a rotational energy barrier that dictates the most stable conformation. Computational studies on similar N-alkylated benzimidazoles suggest that the energy minimum occurs when the tert-butyl group is staggered with respect to the substituents on the imidazole ring.[8] The energy difference between the most stable (staggered) and least stable (eclipsed) conformations can be several kcal/mol, effectively locking the molecule into a preferred orientation at physiological temperatures.[9]

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: NMR Spectroscopy for Conformational Insights in Solution

While SCXRD provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information about the molecule's conformation and dynamics in solution. [10][11] Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

1D NMR (¹H and ¹³C):

-

Acquire standard ¹H and ¹³C NMR spectra to confirm the molecular structure and assess purity.

-

-

2D NMR (NOESY/ROESY):

-

Objective: To identify through-space correlations between protons, which are indicative of their spatial proximity. [12] * Procedure:

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

-

Analyze the cross-peaks, which indicate that the corresponding protons are close in space (typically < 5 Å).

-

-

Causality: The presence of NOE cross-peaks between protons on the tert-butyl group and protons on the benzimidazole ring can confirm the preferred rotational conformation in solution.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting and rationalizing the structural and electronic properties of molecules. [13][14] Step-by-Step Methodology:

-

Model Building:

-

Construct the 3D structure of the molecule using a molecular modeling software.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Procedure:

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). [7] 2. This calculation will yield the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

-

-

-

Conformational Search:

-

Objective: To explore the potential energy surface and identify all stable conformers.

-

Procedure:

-

Perform a systematic or stochastic conformational search by rotating the N1-C(tert-butyl) bond.

-

Calculate the relative energies of the different conformers to determine their populations at a given temperature.

-

-

-

Frequency Calculation:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict vibrational frequencies.

-

Procedure:

-

Perform a frequency calculation on the optimized geometry.

-

The absence of imaginary frequencies confirms a true minimum.

-

-

Structure-Property Relationships and Implications for Drug Design

The specific conformation of 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole has significant implications for its use in drug development:

-

Receptor Binding: The out-of-plane orientation of the tert-butyl group creates a distinct three-dimensional shape that can influence how the molecule fits into the binding pocket of a target protein. This steric hindrance can enhance selectivity by preventing binding to off-target proteins with smaller binding sites.

-

Physicochemical Properties: The bulky, lipophilic tert-butyl group increases the molecule's overall lipophilicity, which can affect its solubility, membrane permeability, and metabolic stability. The electron-withdrawing fluorine atoms can modulate the pKa of the imidazole ring, influencing its ionization state at physiological pH.

-

Fluorine Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can contribute to binding affinity.

Conclusion

The structural and conformational analysis of 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole reveals a molecule with a well-defined three-dimensional structure dominated by the steric influence of the N1-tert-butyl group. A comprehensive understanding of this structure, achieved through a combination of experimental techniques like SCXRD and NMR, and validated by computational methods such as DFT, is essential for the rational design of novel therapeutics based on the benzimidazole scaffold. The insights gained from such analyses enable researchers to fine-tune the molecule's properties to achieve optimal efficacy and safety profiles.

References

-

Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8(6), 1188-1199. Available at: [Link]

-

Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Chemical Review and Letters. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. JOCPR. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Request PDF. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Available at: [Link]

- Bruder, M. (n.d.). Conformational Analysis.

-

Bottino, F. A., Longo, M. L., Scio, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. Available at: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Request PDF. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

-

JACS Au. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. Available at: [Link]

-

IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

-

PMC - NIH. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. Available at: [Link]

-

auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

-

PMC - PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]

-

ResearchGate. (n.d.). The conformation of a tert-butyl group ortho to another substituent, R,... Available at: [Link]

-

ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Publications. Available at: [Link]

-

ResearchGate. (2019). Crystal structure of 2-((1H-benzo[d]imidazol-2-ylimino)methyl)-4,6-di-tert-butylphenol, C22H27N3O. Available at: [Link]

-

PMC - PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Available at: [Link]

-

MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available at: [Link]

-

PMC - NIH. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Available at: [Link]

-

PMC - PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]

-

ResearchGate. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. Available at: [Link]

-

Unacademy. (n.d.). Conformational Analysis of N-Butane in Stereochemistry. Available at: [Link]

-

PMC - PubMed Central. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]

-

PubChem. (n.d.). 2-tert-butyl-1H-imidazole. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Conformational Analysis [sas.upenn.edu]

- 9. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. auremn.org.br [auremn.org.br]

- 12. researchgate.net [researchgate.net]

- 13. chemrevlett.com [chemrevlett.com]

- 14. jocpr.com [jocpr.com]

Spectroscopic Data and Interpretation for 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel compound 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole. In the absence of directly published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction

1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core. The benzimidazole moiety is a critical pharmacophore in medicinal chemistry, appearing in numerous therapeutic agents.[1] The specific substitutions of a tert-butyl group at the N1 position, a methyl group at the C2 position, and two fluorine atoms on the benzene ring are expected to significantly influence its physicochemical and biological properties. Accurate structural elucidation through spectroscopic methods is the cornerstone of its development and application. This guide will provide a detailed predictive analysis of its spectral characteristics.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules.[2][3] For 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole, we anticipate distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

2.1.1 Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~7.2 - 7.4 | Doublet of doublets | 1H | H-4 | Aromatic proton ortho to a fluorine atom and coupled to H-5. |

| ~7.0 - 7.2 | Doublet of doublets | 1H | H-5 | Aromatic proton coupled to H-4 and influenced by two adjacent fluorine atoms. |

| ~2.6 | Singlet | 3H | 2-CH₃ | Methyl group at the 2-position, typically appearing as a singlet.[4] |

| ~1.7 | Singlet | 9H | 1-C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[5] |

2.1.2 Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C2 (C=N) | Carbon of the imidazole ring double bonded to nitrogen.[6] |

| ~145-150 (d) | C6/C7 | Aromatic carbons directly bonded to fluorine, showing coupling. |

| ~135-140 | C7a/C3a | Aromatic carbons at the ring junction. |

| ~110-120 (d) | C4/C5 | Aromatic carbons adjacent to the fluorinated carbons. |

| ~60 | 1-C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~30 | 1-C(CH₃)₃ | Carbons of the methyl groups of the tert-butyl substituent.[5] |

| ~15 | 2-CH₃ | Carbon of the methyl group at the 2-position.[7] |

2.1.3 Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[8][9]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -130 to -150 | Multiplet | F-6 / F-7 | Chemical shifts for fluorine atoms on a benzene ring are typically in this range.[10][11][12] The multiplicity will arise from coupling to each other and to the aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3050-3150 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring.[14] |

| 2950-3000 | Strong | Aliphatic C-H stretch | From the tert-butyl and methyl groups.[14] |

| 1600-1620 | Medium | C=N stretch | Imidazole ring stretching vibration.[15][16] |

| 1450-1550 | Strong | Aromatic C=C stretch | Benzene ring skeletal vibrations.[17] |

| 1100-1200 | Strong | C-F stretch | Characteristic absorption for aryl fluorides. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.[18][19][20][21]

-

Predicted Molecular Ion (M⁺): The expected exact mass for C₁₂H₁₄F₂N₂ is 224.1128. HRMS should confirm this with high accuracy.[22]

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-15 Da): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation at m/z 209.[23][24][25] This is often the base peak.

-

Loss of isobutylene (-56 Da): Cleavage of the entire tert-butyl group, resulting in a fragment at m/z 168.

-

Fragmentation of the benzimidazole core: Benzimidazole derivatives can undergo cleavage of the imidazole ring.[26][27][28][29]

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[30]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[30]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard parameters. For ¹³C, a sufficient number of scans should be used to obtain a good signal-to-noise ratio.[31][32]

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shifts using tetramethylsilane (TMS) as an internal standard (0.00 ppm for both ¹H and ¹³C).[33]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation :

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[34][35]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[34]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[35] This method is often preferred for its simplicity and the absence of interfering absorbances from mulling agents like Nujol.[36][37]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

First, run a background spectrum of the empty instrument.

-

Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in high-resolution mode using an analyzer like Time-of-Flight (TOF) or Orbitrap.[19] These instruments provide the mass accuracy required for molecular formula determination.[18][20]

-

-

Data Analysis :

-

Determine the accurate mass of the molecular ion peak.

-

Use the instrument's software to calculate the molecular formula that corresponds to the measured accurate mass and isotopic pattern.[18]

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 1-tert-Butyl-6,7-difluoro-2-methyl-1H-benzo[d]imidazole. By combining foundational spectroscopic principles with data from structurally related compounds, we have established a clear set of expected spectral characteristics. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility. This guide serves as a valuable resource for the unambiguous characterization of this novel compound and will aid in its future development and application in medicinal chemistry and materials science.

References

- Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas?

- SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- ResolveMass Laboratories Inc. (2026, January 1). High Resolution Mass Spectrometry (HRMS) Analysis.

- Unknown. (2025, August 6). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

- Unknown. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.

- Wikipedia. (n.d.). Infrared spectroscopy.

- Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.

- El kihel, et al. (2016, April 27). study of mass spectra of benzimidazole derivatives. International Journal of Development Research.

- YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Unknown. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the....

- RSC Publishing. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- ResearchGate. (n.d.). FT‐IR spectra of benzimidazole‐containing imide oligomers.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring....

- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.

- Unknown. (n.d.). NMR Sample Preparation.

- SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.

- Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). Supporting Information.

- Unknown. (n.d.). SUPPLEMENTARY INFORMATION.

- Unknown. (2025, August 6). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.

- SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts.

- PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.

- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Benchchem. (n.d.). Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide.

- The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.

- Semantic Scholar. (1997, August 1). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-. NIST WebBook.

- MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.

- Wiley-VCH. (2007). Supporting Information.

- ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. azolifesciences.com [azolifesciences.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. longdom.org [longdom.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Benzene, tert-butyl- [webbook.nist.gov]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. journalijdr.com [journalijdr.com]

- 29. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 31. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]

- 32. application.wiley-vch.de [application.wiley-vch.de]

- 33. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 34. orgchemboulder.com [orgchemboulder.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

Quantum Chemical Calculations for Difluoro-benzodiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: Illuminating the Role of Difluoro-benzodiazole Derivatives

Difluoro-benzodiazole derivatives represent a privileged scaffold in modern medicinal chemistry and materials science. Their unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the fused heterocyclic system, lead to a wide range of biological activities and applications as fluorescent probes. Understanding the intricate relationship between their three-dimensional structure and electronic behavior is paramount for rational drug design and the development of novel functional materials.[1][2]

Quantum chemical calculations offer a powerful in silico lens to dissect these molecular properties before committing to costly and time-consuming synthesis.[3][4] By accurately modeling the electron distribution, molecular orbital energies, and excited-state behavior, we can predict key parameters that govern a molecule's efficacy, stability, and spectroscopic signature. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for performing and interpreting these critical calculations.

Pillar 1: Theoretical Foundations – Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the chosen theoretical method. For organic molecules like difluoro-benzodiazoles, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy for ground-state properties. For electronic excitations, such as UV-Vis absorption and fluorescence, Time-Dependent DFT (TD-DFT) is the method of choice.[5][6]

Density Functional Theory (DFT): The Workhorse DFT approximates the complex many-electron wavefunction by focusing on the electron density. The choice of the exchange-correlation (XC) functional is the most critical decision in a DFT calculation.

-

Hybrid Functionals (e.g., B3LYP): These are often the first choice for general-purpose calculations on organic molecules. B3LYP combines exact Hartree-Fock exchange with DFT exchange and correlation, offering robust performance for geometry optimizations and electronic properties.[7]

-

Range-Separated Functionals (e.g., CAM-B3LYP): For molecules intended as fluorescent probes or in applications involving charge-transfer, standard hybrid functionals can be insufficient. Range-separated functionals like CAM-B3LYP provide a more accurate description of long-range electronic interactions and are crucial for calculating charge-transfer excited states and Rydberg states.[8][9][10]

Basis Sets: The Building Blocks Basis sets are sets of mathematical functions used to construct the molecular orbitals.

-

Pople Style (e.g., 6-31G(d)): The 6-31G* or 6-31G(d) basis set is a split-valence double-zeta basis set that provides a good starting point for geometry optimizations of organic molecules.[11][12][13][14][15] It includes polarization functions (d) on heavy atoms, which are essential for describing bonding in three-dimensional space.

-

Diffuse Functions (e.g., 6-31+G(d,p)): For calculations involving anions, excited states, or weak interactions, adding diffuse functions (+) is recommended. These functions allow for a more accurate description of loosely bound electrons.

Pillar 2: A Validated Computational Workflow

This section details a step-by-step protocol for the comprehensive quantum chemical analysis of a difluoro-benzodiazole derivative. Each step is designed to build upon the last, ensuring a robust and validated final result.

Experimental Protocol: Step-by-Step Methodology

-

Molecular Structure Preparation:

-

Action: Construct the 3D structure of the target difluoro-benzodiazole derivative using molecular building software (e.g., Avogadro, GaussView).

-

Causality: An accurate initial 3D geometry is crucial as it serves as the starting point for optimization, reducing the computational time required to find the energy minimum.

-

-

Ground State Geometry Optimization (DFT):

-

Action: Perform a full geometry optimization. A typical level of theory for this step is B3LYP/6-31G(d).

-

Causality: This step calculates the lowest energy conformation (the most stable structure) of the molecule in the gas phase. All subsequent property calculations should be performed on this optimized geometry.

-

-

Vibrational Frequency Analysis:

-

Action: Following optimization, perform a frequency calculation at the same level of theory.

-

Causality (Self-Validation): This is a critical validation step. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

Analysis of Ground State Properties:

-

Action: Using the optimized geometry, calculate key electronic properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[16] The HOMO-LUMO energy gap is a key indicator of molecular stability and electronic excitation energy.[16][17]

-

Molecular Electrostatic Potential (ESP): An ESP map reveals the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding, lone pairs, and donor-acceptor interactions within the molecule.[18][19][20][21][22]

-

-

Simulating Electronic Spectra (TD-DFT):

-

Action: Perform a TD-DFT calculation on the optimized ground-state geometry to calculate vertical excitation energies and oscillator strengths. For potentially fluorescent molecules, a functional like CAM-B3LYP with a basis set including diffuse functions (e.g., 6-31+G(d,p)) is recommended.[23][24][25]

-

Causality: This simulates the electronic absorption (UV-Vis) spectrum. The calculated excitation energies correspond to the absorption maxima (λmax), and the oscillator strengths relate to the intensity of the absorption bands.

-

-

Incorporating Solvent Effects:

-

Action: Repeat key calculations (optimization and TD-DFT) incorporating a solvent model. The Polarizable Continuum Model (PCM) is a widely used and efficient method.[26][27][28][29]

-

Causality: Biological systems and many experiments are in solution. PCM models the solvent as a continuous dielectric medium, accounting for its stabilizing or destabilizing effects on the solute's electronic structure, which can significantly shift spectral properties.[30]

-

Pillar 3: Data Presentation and Interpretation

Quantitative data should be organized for clarity and comparison. The following tables provide templates for presenting the results from the described workflow.

Table 1: Key Ground-State Electronic Properties (Gas Phase)

| Property | Value | Unit |

|---|---|---|

| Total Energy | Hartrees | |

| Dipole Moment | Debye | |

| HOMO Energy | eV | |

| LUMO Energy | eV |

| HOMO-LUMO Gap | | eV |

Table 2: Simulated Absorption Spectra Data (TD-DFT in Solvent)

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | HOMO → LUMO (e.g., 95%) | ||

| S0 → S2 | HOMO-1 → LUMO (e.g., 80%) |

| S0 → S3 | | | HOMO → LUMO+1 (e.g., 90%) |

Interpreting the HOMO-LUMO Gap In drug design, the HOMO-LUMO gap is a crucial descriptor. A smaller gap suggests the molecule is more polarizable and reactive, which can be correlated with higher biological activity.[1][31][32] For drug-like compounds, an optimal gap is often sought to balance reactivity and stability.[31][33]

Conclusion

The computational workflow detailed in this guide provides a robust framework for investigating difluoro-benzodiazole derivatives. By systematically applying DFT and TD-DFT methods, researchers can gain deep insights into the structural and electronic properties that dictate molecular function. This knowledge is invaluable for accelerating the drug discovery process, enabling the rational design of more potent and selective therapeutic agents, and guiding the development of novel materials with tailored photophysical properties.

References

-

Wikipedia.

-

Wiley.

-

Wikipedia.

-

ACS Publications.

-

Oreate AI Blog.

-

AIP Scitation.

-

MDPI.

-

DNDi.

-

Protheragen.

-

SciSpace.

-

ACS Publications.

-

Max Planck Institute for the Physics of Complex Systems.

-

Chemistry LibreTexts.

-

PubMed.

-

SteerOn Research.

-

ChemRxiv.

-

YouTube.

-

Octopus.

-

University of Wisconsin-Madison.

-

University of Munich.

-

Schrödinger.

-

YouTube.

-

ACS Publications.

-

ACS Publications.

-

ResearchGate.

-

RSC Publishing.

-

Wikipedia.

-

ACS Publications.

-

Quantumsimmblogs.com.

-

PubMed.

-

DergiPark.

-

Quora.

-

Wiley Online Library.

-

ACS Publications.

-

Physics Stack Exchange.

-

ResearchGate.

-

Nature and Science.

-

BenchChem.

-

ResearchGate.

-

PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT/TD-DFT calculations on the sensing mechanism of a dual response near-infrared fluorescent chemosensor for superoxide anion and hydrogen polysulfides: photoinduced electron transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. quantumsimmblogs.com [quantumsimmblogs.com]

- 9. Electronic circular dichroism of chiral alkenes: B3LYP and CAM-B3LYP calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. scispace.com [scispace.com]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 17. learn.schrodinger.com [learn.schrodinger.com]

- 18. Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications - Oreate AI Blog [oreateai.com]

- 19. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 20. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]

- 22. NBO [cup.uni-muenchen.de]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. TD-DFT study on the sensing mechanism of a fluorescent chemosensor for fluoride: excited-state proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. Octopus [octopus-code.org]

- 30. chemrxiv.org [chemrxiv.org]

- 31. youtube.com [youtube.com]

- 32. youtube.com [youtube.com]

- 33. pubs.acs.org [pubs.acs.org]

The Architectural Versatility of Substituted Benzimidazoles: A Technical Guide to Their Biological Targets

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purine nucleotides allows it to readily interact with a vast array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1] This inherent bio-isosterism has been exploited to develop a multitude of clinically significant agents with a broad spectrum of therapeutic applications, including anti-ulcer, anticancer, anthelmintic, antimicrobial, and neuroprotective activities.[2][3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive exploration of the key biological targets of substituted benzimidazoles, delving into the causality behind their mechanisms of action. We will dissect the intricate molecular interactions that underpin their therapeutic effects and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

I. Disruption of the Cytoskeleton: Benzimidazoles as Tubulin Polymerization Inhibitors

One of the most well-established and therapeutically exploited targets of benzimidazole derivatives is tubulin, the fundamental protein subunit of microtubules.[6] Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.[7][8] By interfering with tubulin polymerization, benzimidazoles can induce cell cycle arrest and trigger apoptosis, a mechanism that is particularly effective against rapidly dividing cells, such as cancer cells and parasitic helminths.[6][7]

Mechanism of Action

Substituted benzimidazoles, such as the anthelmintic drugs mebendazole and albendazole, and experimental anticancer agents like nocodazole, typically bind to the colchicine-binding site on β-tubulin.[7][8] This binding event prevents the polymerization of tubulin heterodimers into microtubules, leading to the disruption of the microtubule network.[7][8] The consequences of this disruption are profound:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents chromosome segregation during mitosis, leading to an arrest in the G2/M phase of the cell cycle.[7][9]

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic pathway of apoptosis, leading to programmed cell death.[9][10]

The selective toxicity of some benzimidazoles towards parasites is attributed to differences in the tubulin protein between the host and the parasite.[11]

Quantitative Analysis of Benzimidazole Tubulin Inhibitors

The potency of benzimidazole derivatives as tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a selection of substituted benzimidazoles against various cancer cell lines.

| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| Compound 7n | 2-substituted benzimidazole carboxamide | SK-Mel-28 (Melanoma) | 2.55 | [9] |

| Compound 7u | 2-substituted benzimidazole carboxamide | SK-Mel-28 (Melanoma) | 17.89 | [9] |

| Compound B6 | Benzimidazole-quinazolinone hybrid | MCF-7 (Breast Cancer) | 1.4 | [7] |

| Compound B6 | Benzimidazole-quinazolinone hybrid | A549 (Lung Cancer) | 1.8 | [7] |

| Nocodazole | Methyl [5-(2-thienoyl)-1H-benzimidazol-2-yl]carbamate | Breast Cancer Cells | ~1 (for mitotic arrest) | [7] |

| Compound 12b | Indazole/Benzimidazole analogue | A2780S (Ovarian Cancer) | 0.0062 | [6] |

| Compound 12b | Indazole/Benzimidazole analogue | A2780/T (Paclitaxel-resistant Ovarian Cancer) | 0.0097 | [6] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (light scattering).[8]

Materials:

-

Purified tubulin (≥99% pure, bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole or Colchicine (positive control for inhibition)

-

96-well, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Tubulin Solution: On ice, dilute the purified tubulin stock to a final concentration of 3 mg/mL in General Tubulin Buffer.

-

Reaction Setup: In a 96-well plate on ice, add the following to each well:

-

X µL of test compound at various concentrations (final DMSO concentration should be <1%).

-

Y µL of General Tubulin Buffer.

-

Z µL of GTP solution (to a final concentration of 1 mM).

-

Bring the total volume to 90 µL with General Tubulin Buffer.

-

-

Initiation of Polymerization: Add 10 µL of the 3 mg/mL tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This protocol determines the effect of benzimidazole derivatives on cell cycle progression in a cancer cell line.[12][13]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with PBS. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7][12]

Signaling Pathway Visualization

Disruption of microtubule dynamics by benzimidazoles is a potent trigger for the intrinsic apoptosis pathway.

Caption: Mechanism of action of proton pump inhibitors.

Antimicrobial Targets

-

Bacterial DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Some benzimidazole derivatives have been identified as inhibitors of the GyrB subunit, representing a promising avenue for new antibacterial agents.

[14][15][16][17]#### Neurodegenerative Disease Targets

In the context of complex neurodegenerative disorders like Alzheimer's disease, multi-target benzimidazole derivatives are being investigated. Potential targets include:

-

Acetylcholinesterase (AChE)

-

Beta-secretase 1 (BACE1)

-

Monoamine Oxidases (MAOs)

Conclusion and Future Perspectives

The benzimidazole scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. Its ability to interact with a diverse range of biological targets, from structural proteins like tubulin to enzymes like kinases and HDACs, underscores its significance in medicinal chemistry. The ongoing exploration of structure-activity relationships, coupled with advanced computational design and high-throughput screening, promises to further unlock the potential of this versatile chemical entity. For the drug development professional, a deep understanding of the specific biological targets and the experimental methodologies to validate them is paramount. This guide has provided a foundational framework for these endeavors, offering both the theoretical underpinnings and the practical protocols necessary to advance the discovery of novel benzimidazole-based therapeutics.

References

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2020). International Journal of Molecular Sciences, 21(15), 5539. [Link]

-

Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). Journal of Medicinal Chemistry, 64(8), 4498–4515. [Link]

-

Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (2022). Pharmaceuticals, 15(7), 868. [Link]

-

Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). Molecules, 27(20), 6899. [Link]

-

Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. (2021). Future Medicinal Chemistry, 13(16), 1435–1453. [Link]

-

Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing. (2015). ACS Medicinal Chemistry Letters, 6(7), 778–783. [Link]

-

The mechanism of activation of the proton pump inhibitors shown in... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2021). Research Journal of Pharmacy and Technology, 14(8), 4165–4171. [Link]

-

Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pharmacology of Proton Pump Inhibitors. (2010). Current Opinion in Gastroenterology, 26(6), 624–634. [Link]

-

Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]